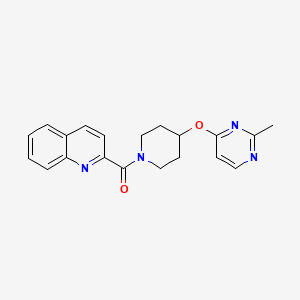
(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(quinolin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as 1-benzoylpiperidines . These are compounds containing a piperidine ring substituted at the 1-position with a benzoyl group .
Synthesis Analysis
The synthetic sequence commenced by reacting 2-thiouracil with substituted benzyl derivative to afford S-benzylated products .Molecular Structure Analysis
This compound belongs to the class of organic compounds known as 1-benzoylpiperidines . These are compounds containing a piperidine ring substituted at the 1-position with a benzoyl group .Chemical Reactions Analysis
The synthetic sequence commenced by reacting 2-thiouracil with substituted benzyl derivative to afford S-benzylated products .Physical And Chemical Properties Analysis
The compound has a CAS Number of 1283979-71-4 and a Molecular Weight of 201.23 . It is stored at a temperature of 4 degrees Celsius . The compound is in powder form .Applications De Recherche Scientifique
Synthesis and Reactivity
Compounds with structures similar to "(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(quinolin-2-yl)methanone" have been synthesized and explored for their reactivity in various chemical reactions. For instance, Ibrahim et al. (2002) discussed the synthesis and reactions of 2-methyl-4-oxo-4H-1-benzopyrans and their derivatives, highlighting the chemical versatility and potential applications of these compounds in producing a wide range of chemical structures (Ibrahim, El-Shaaer, & Hassan, 2002).
Antimicrobial and Anticancer Properties
A study by Mallesha and Mohana (2014) on 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives revealed significant in vitro antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Mallesha & Mohana, 2014). Another research by Parveen et al. (2017) synthesized pyrimidine-piperazine-chromene and -quinoline conjugates, evaluating their binding affinity and anticancer activities, which shows the relevance of such compounds in medicinal chemistry (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
Molecular Docking and Structure-Activity Relationships
The molecular docking study of pyrimidine-piperazine-chromene and -quinoline conjugates against human breast cancer cell lines by Parveen et al. (2017) also illustrates the use of these compounds in understanding the structure-activity relationships and developing targeted therapies for cancer (Parveen et al., 2017).
Thermal and Optical Studies
Research by Karthik et al. (2021) on derivatives similar to the compound involved thermal, optical, etching, and structural studies, along with theoretical calculations, highlighting the importance of understanding the physical and chemical properties of these compounds for their potential applications in materials science (Karthik et al., 2021).
Bioimaging Applications
The work on fluorescent probes for zinc(II) ion sensing in aqueous solutions by Pawar et al. (2016) represents another dimension of scientific research applications. Such studies demonstrate the potential of related compounds in bioimaging and sensing applications, indicating their relevance in biomedical research (Pawar, Akula, Labala, Venuganti, Bhattacharya, & Nag, 2016).
Mécanisme D'action
- NOS enzymes play a crucial role in producing nitric oxide (NO), which has diverse physiological functions, including vasodilation, neurotransmission, and immune response regulation .
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
Safety and Hazards
Orientations Futures
The compound is an attractive target for cancer therapy . Efforts in targeting this compound have increased in recent years . Representative compounds modulated biomarkers of signaling through this compound in vivo and strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses .
Propriétés
IUPAC Name |
[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-quinolin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-14-21-11-8-19(22-14)26-16-9-12-24(13-10-16)20(25)18-7-6-15-4-2-3-5-17(15)23-18/h2-8,11,16H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHZZJLUWYMMPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-isobutyl-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2781675.png)
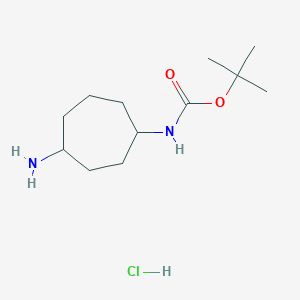
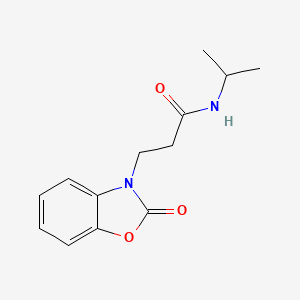
![2-{[2-(3,5-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B2781682.png)

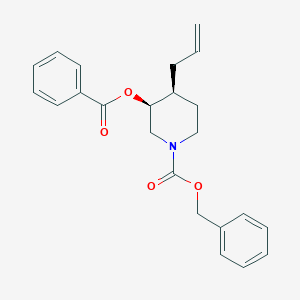
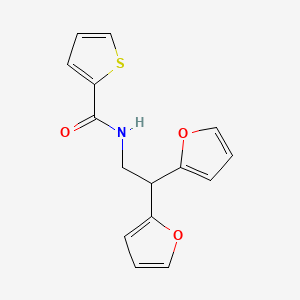
![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(furan-2-ylmethyl)oxamide](/img/structure/B2781689.png)
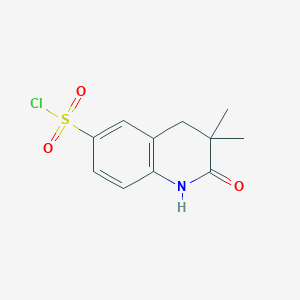
![3-(2,4,6-Trimethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2781692.png)
![(2Z)-2-[(4-acetylphenyl)imino]-6-chloro-2H-chromene-3-carboxamide](/img/structure/B2781693.png)
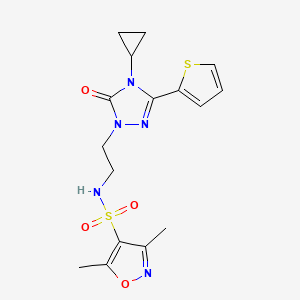
![7-benzyl-8-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2781696.png)
![2-Chloro-N-[4-(3,4-difluorophenyl)pyrimidin-2-yl]acetamide](/img/structure/B2781698.png)